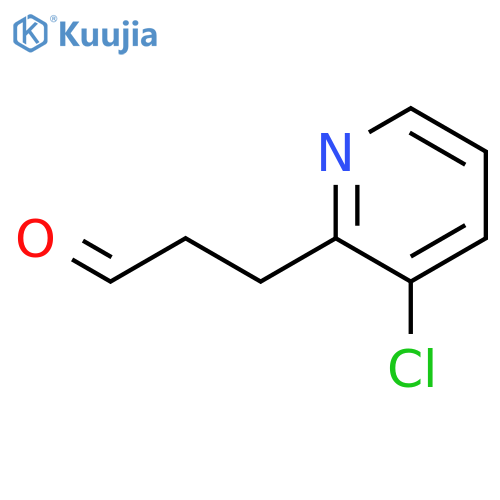Cas no 1062054-75-4 (3-(3-chloropyridin-2-yl)propanal)

1062054-75-4 structure
商品名:3-(3-chloropyridin-2-yl)propanal
3-(3-chloropyridin-2-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-Pyridinepropanal
- 3-(3-chloropyridin-2-yl)propanal
- 1062054-75-4
- SCHEMBL1338097
-
- MDL: MFCD11846848
- インチ: InChI=1S/C8H8ClNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5-6H,2,4H2
- InChIKey: ZAZCZCHYUMIVLL-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(CCC=O)N=C1)Cl
計算された属性
- せいみつぶんしりょう: 169.0294416g/mol
- どういたいしつりょう: 169.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-(3-chloropyridin-2-yl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-500MG |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 500MG |
¥ 5,332.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-1G |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 1g |
¥ 7,999.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-250mg |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 250mg |
¥3201.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-250.0mg |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 250.0mg |
¥3201.0000 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-1.0g |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 1.0g |
¥7999.0000 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-5G |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 5g |
¥ 23,997.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-100MG |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 100MG |
¥ 1,999.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-250MG |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 250MG |
¥ 3,201.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-100mg |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 100mg |
¥2000.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3987-100.0mg |
3-(3-chloropyridin-2-yl)propanal |
1062054-75-4 | 95% | 100.0mg |
¥2000.0000 | 2024-07-28 |
3-(3-chloropyridin-2-yl)propanal 関連文献
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1062054-75-4 (3-(3-chloropyridin-2-yl)propanal) 関連製品
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1062054-75-4)3-(3-chloropyridin-2-yl)propanal

清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):251.0/401.0/668.0/1002.0